Fluconazole

Description

This compound is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:

Treat mucocutaneouscandidiasis, including esophageal candidiasis (infection of the esophagus), oropharyngeal candidiasis (infection of part of the throat), and vulvovaginal candidiasis

Prevent candidiasis in people undergoing bone marrow transplantation who are receiving chemotherapy and/or radiation

Treat cryptococcal meningitis

Mucocutaneous candidiasis and cryptococcal meningitis can be opportunistic infections (OIs) of HIV.

This compound, commonly known as Diflucan, is an antifungal drug used for the treatment of both systemic and superficial fungal infections in a variety of tissues. It was initially approved by the FDA in 1990. This drug is an azole antifungal, in the same drug family as [ketoconazole] and [itraconazole]. This compound has many advantages over the other antifungal drugs including the option of oral administration. The side effect profile of this drug is minimal. It has been demonstrated as an efficacious treatment for vaginal yeast infections in one single dose.

This compound is an Azole Antifungal. The mechanism of action of this compound is as a Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2C9 Inhibitor.

This compound is a triazole fungistatic agent used in the treatment of systemic and superficial fungal infections. This compound therapy can cause transient mild-to-moderate serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.

This compound has been reported in Ganoderma gibbosum, Mirabilis jalapa, and other organisms with data available.

This compound is a synthetic triazole with antifungal activity. This compound preferentially inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, resulting in the accumulation of fungal 14 alpha-methyl sterols, the loss of normal fungal sterols, and fungistatic activity. Mammalian cell demethylation is much less sensitive to this compound inhibition.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and has 4 approved and 33 investigational indications.

This compound is only found in individuals that have used or taken this drug. It is a triazole antifungal agent that is used to treat oropharyngeal candidiasis and cryptococcal meningitis in AIDS. This compound interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. This compound may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis.

Triazole antifungal agent that is used to treat oropharyngeal CANDIDIASIS and cryptococcal MENINGITIS in AIDS.

See also: Voriconazole (related); Itraconazole (related); Fosthis compound (active moiety of).

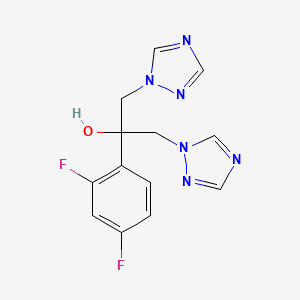

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHAOTPXVQNOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N6O | |

| Record name | fluconazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fluconazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020627 | |

| Record name | Fluconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water, Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs), Slightly soluble in water and saline, 1.39e+00 g/L | |

| Record name | SID49666152 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Fluconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystalline powder, Crystals from ethyl acetate/hexane | |

CAS No. |

86386-73-4 | |

| Record name | Fluconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86386-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluconazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086386734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 86386-73-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VZV102JFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138-140 °C, 138 - 140 °C | |

| Record name | Fluconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pharmacodynamics of Fluconazole Against Candida Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluconazole, a triazole antifungal agent, remains a cornerstone in the management of infections caused by Candida species. Its efficacy is intrinsically linked to its pharmacodynamic (PD) properties, which describe the relationship between drug exposure and antifungal effect. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound against various Candida species. It delves into the molecular mechanism of action, the intricate mechanisms of resistance, key pharmacokinetic/pharmacodynamic (PK/PD) parameters that predict clinical success, and detailed experimental protocols for the in vitro and in vivo assessment of its activity. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand and overcome the challenges of Candida infections.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[1][4] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][4]

By inhibiting 14α-demethylase, this compound leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[4] This disruption of the normal sterol composition alters membrane permeability, leading to the leakage of cellular contents and the inhibition of fungal growth.[1] While highly selective for the fungal enzyme over its mammalian counterpart, this compound is generally considered fungistatic against Candida species.[2][5]

Mechanisms of Resistance

The emergence of this compound resistance in Candida species is a significant clinical concern. Several molecular mechanisms contribute to this resistance:

-

Overexpression of Efflux Pumps: The most common mechanism involves the upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1).[6][7] These pumps actively efflux this compound from the fungal cell, reducing its intracellular concentration and thereby its efficacy.[6]

-

Alterations in the Target Enzyme: Mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme.[8] These changes can reduce the binding affinity of this compound for its target, rendering the drug less effective. Overexpression of the ERG11 gene, leading to increased production of the target enzyme, can also contribute to resistance.[6]

-

Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway, such as ERG3, can lead to the production of alternative sterols that can support fungal growth in the absence of ergosterol.[8] This bypass mechanism can confer resistance to this compound.

Quantitative Data: In Vitro Susceptibility

The in vitro activity of this compound against Candida species is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC50 (concentration inhibiting 50% of isolates), MIC90 (concentration inhibiting 90% of isolates), and clinical breakpoints as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: this compound MIC50 and MIC90 Values for Common Candida Species

| Candida Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| C. albicans | 0.5 | 1 - 2 | [9][10] |

| C. glabrata | 16 | 32 | [9][11] |

| C. parapsilosis | 2 | 2 | [9] |

| C. tropicalis | 2 | 2 | [9] |

| C. krusei | ≥64 | ≥64 | [9] |

Table 2: CLSI and EUCAST this compound Breakpoints (µg/mL)

| Candida Species | CLSI Breakpoints (S/SDD/R) | EUCAST Breakpoints (S/R) |

| C. albicans | ≤2 / 4 / ≥8 | ≤2 / >2 |

| C. parapsilosis | ≤2 / 4 / ≥8 | ≤2 / >2 |

| C. tropicalis | ≤2 / 4 / ≥8 | ≤2 / >2 |

| C. glabrata | - / ≤32 / ≥64 | Not defined |

| C. krusei | Intrinsically Resistant | Intrinsically Resistant |

| S = Susceptible; SDD = Susceptible-Dose Dependent; R = Resistant |

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

The primary PK/PD index that correlates with the efficacy of this compound is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC).[9][12] A free-drug AUC/MIC (fAUC/MIC) is also utilized, considering that only the unbound fraction of the drug is active. For this compound, the dose/MIC ratio can serve as a surrogate for the AUC/MIC ratio due to its linear pharmacokinetics.[13]

Table 3: Target PK/PD Values for this compound Efficacy

| PK/PD Parameter | Target Value for Clinical Success | Reference(s) |

| AUC/MIC | 25 - 100 | [12][13] |

| fAUC/MIC | 25 - 50 | [13] |

| Dose/MIC | >50 - 100 | [13][14] |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27)

This method determines the MIC of this compound against Candida species.

-

Inoculum Preparation:

-

Subculture the Candida isolate on Sabouraud dextrose agar for 24 hours at 35°C.

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microtiter plate.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

-

Time-Kill Studies

Time-kill assays assess the rate and extent of antifungal activity over time.

-

Inoculum Preparation:

-

Prepare a starting inoculum of Candida in RPMI 1640 medium, typically at a concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL.[15]

-

-

Drug Exposure:

-

Add this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) to the yeast suspension.

-

Include a drug-free control.

-

-

Sampling and Plating:

-

Incubate the cultures at 35°C with agitation.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate onto Sabouraud dextrose agar.[15]

-

-

Data Analysis:

-

After incubation, count the colonies to determine the CFU/mL at each time point.

-

Plot log10 CFU/mL versus time to generate time-kill curves.

-

Neutropenic Murine Model of Disseminated Candidiasis

This in vivo model is used to evaluate the pharmacodynamics of this compound.

-

Animal Model:

-

Use immunocompromised (neutropenic) mice (e.g., rendered neutropenic with cyclophosphamide).[16]

-

-

Infection:

-

Infect the mice intravenously with a standardized inoculum of a Candida strain.[5]

-

-

Drug Administration:

-

Administer this compound at various doses and dosing intervals to different groups of mice.[5]

-

-

Outcome Assessment:

-

At a defined time point (e.g., 24 or 48 hours post-treatment), euthanize the animals and harvest target organs (typically kidneys).

-

Homogenize the organs and perform quantitative cultures to determine the fungal burden (CFU/gram of tissue).

-

-

Pharmacokinetic Analysis:

-

In parallel satellite groups of animals, collect blood samples at various time points after drug administration to determine the pharmacokinetic parameters of this compound (e.g., Cmax, AUC).

-

-

Data Integration:

-

Correlate the pharmacokinetic parameters with the pharmacodynamic outcome (fungal burden reduction) to determine the PK/PD index that best predicts efficacy.

-

Ergosterol Quantitation

This method assesses the impact of this compound on its direct biochemical target.

-

Cell Culture:

-

Grow Candida isolates in a suitable broth medium in the presence of varying concentrations of this compound.[17]

-

-

Sterol Extraction:

-

Harvest the yeast cells by centrifugation.

-

Perform saponification of the cell pellet using alcoholic potassium hydroxide.

-

Extract the non-saponifiable lipids (containing ergosterol) with an organic solvent like n-heptane.[18]

-

-

Spectrophotometric Analysis:

-

Scan the absorbance of the extracted sterols from 240 to 300 nm.

-

Ergosterol has a characteristic four-peaked curve in this range. The amount of ergosterol can be calculated based on the absorbance at specific wavelengths (e.g., 281.5 nm).[17]

-

Conclusion

The pharmacodynamics of this compound against Candida species are multifaceted, involving a well-defined mechanism of action, the potential for resistance through various molecular pathways, and a clear relationship between drug exposure (as measured by the AUC/MIC ratio) and therapeutic outcome. A thorough understanding of these principles, facilitated by standardized in vitro and in vivo experimental models, is essential for the optimal use of this compound in the clinical setting and for the development of novel antifungal strategies to combat the growing challenge of Candida infections. This guide provides a foundational framework for professionals engaged in this critical area of research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Demonstration of Therapeutic Equivalence of this compound Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]

- 6. thecandidadiet.com [thecandidadiet.com]

- 7. Mechanism of this compound Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interpretive Breakpoints for this compound and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Correlation of the MIC and Dose/MIC Ratio of this compound to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization and quantitation of the pharmacodynamics of this compound in a neutropenic murine disseminated candidiasis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitation of Ergosterol Content: Novel Method for Determination of this compound Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitation of ergosterol content: novel method for determination of this compound susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluconazole's Impact on Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole, a triazole antifungal agent, is a cornerstone in the management of fungal infections. Its efficacy stems from a highly specific interaction with a key fungal enzyme, leading to a cascade of downstream effects that ultimately inhibit fungal growth. This technical guide provides an in-depth exploration of the biochemical pathways affected by this compound treatment, offering a detailed overview for researchers, scientists, and drug development professionals. The information is presented through comprehensive data summaries, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of this compound's mechanism of action and its broader cellular impact.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary and most well-characterized mechanism of action of this compound is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2] this compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[3][4][5] This enzyme catalyzes the conversion of lanosterol to ergosterol.[1][3] The inhibition of this step leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated sterols, such as lanosterol, in the fungal cell membrane.[2][4][6]

The consequences of ergosterol depletion and toxic sterol accumulation are profound, leading to:

-

Increased Membrane Permeability and Fluidity: The altered sterol composition disrupts the structural integrity and fluidity of the fungal cell membrane, making it more permeable.[1][2][4]

-

Impaired Enzyme Function: The function of membrane-bound enzymes is disrupted.

-

Inhibition of Fungal Growth: The culmination of these effects leads to the inhibition of fungal cell growth and proliferation, defining this compound's fungistatic activity.[1][6]

Mammalian cell demethylase is significantly less sensitive to this compound, which accounts for the drug's selective toxicity against fungi.[1][3]

Caption: this compound inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis.

Secondary Effects on Fungal Cell Wall Integrity

Beyond its direct impact on the cell membrane, this compound treatment indirectly affects the integrity of the fungal cell wall. The depletion of ergosterol in the plasma membrane is believed to trigger a compensatory response, leading to alterations in the synthesis and arrangement of cell wall components.

Studies have shown that this compound treatment can lead to:

-

Increased Chitin Content: A significant increase in the chitin content of the cell wall has been observed in various Candida species following exposure to this compound.[7] This is thought to be a stress response to the compromised cell membrane.

-

Altered Glucan Levels: The levels of β-glucans, another critical component of the fungal cell wall, can also be affected, although the changes can vary between fungal species.[7]

-

Unmasking of β-glucans: this compound-induced changes in the plasma membrane and cell wall can lead to the unmasking of β-glucans, making the fungus more recognizable to the host immune system.[8]

These changes in the cell wall can render the fungus more susceptible to osmotic stress and recognition by the host's immune system.

Caption: this compound's impact on the fungal cell wall.

Impact on Other Metabolic Pathways

Recent metabolomic studies have revealed that this compound's effects extend beyond sterol biosynthesis and cell wall integrity, influencing central carbon metabolism, amino acid synthesis, and purine metabolism.

In Candida albicans, this compound treatment has been associated with:

-

Increased intermediates in central carbon metabolism: An accumulation of metabolites such as α-ketoglutarate, glucose-6-phosphate, and ribose-5-phosphate has been observed.[9][10][11]

-

Decreased amino acid synthesis: A reduction in the intracellular pools of several amino acids, including glycine, proline, and tryptophan, has been reported.[9][10][12]

-

Altered purine metabolism: A decrease in guanine levels has also been noted.[9][12]

These findings suggest a broader metabolic disruption within the fungal cell in response to this compound, potentially representing secondary mechanisms of its antifungal activity or cellular stress responses.

Caption: this compound's influence on fungal metabolism.

Effects on Human Cytochrome P450 Enzymes

While this compound exhibits a high degree of selectivity for fungal cytochrome P450, it can also interact with human cytochrome P450 (CYP) enzymes, leading to potential drug-drug interactions. This compound is a known inhibitor of several human CYP isoforms, with the most significant being:

-

CYP2C9: this compound is a potent inhibitor of this enzyme.[13]

-

CYP2C19: Inhibition of this isoform has also been reported.[14]

-

CYP3A4: this compound is a moderate inhibitor of CYP3A4.[13][14]

The inhibition of these enzymes can lead to increased plasma concentrations of co-administered drugs that are metabolized by these pathways, potentially causing adverse effects. It is crucial for drug development professionals to consider these interactions when designing clinical trials and for clinicians when prescribing this compound.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on ergosterol content and human cytochrome P450 enzyme inhibition.

Table 1: Effect of this compound on Ergosterol Content in Candida albicans

| This compound Concentration (µg/mL) | Mean Reduction in Ergosterol Content (Susceptible Isolates) | Mean Reduction in Ergosterol Content (Susceptible Dose-Dependent Isolates) | Mean Reduction in Ergosterol Content (Resistant Isolates) |

| 1 | 72% | 38% | 25% |

| 4 | 84% | 57% | 38% |

| 16 | 95% | 73% | 53% |

| 64 | 100% | 99% | 84% |

Data adapted from Arthington-Skaggs et al., 1999.[15][16][17]

Table 2: Inhibitory Potency (Ki) of this compound on Human Cytochrome P450 Enzymes

| Cytochrome P450 Isoform | Ki (µM) |

| CYP2C9 | 7-8 |

| CYP3A4 | 15-18 |

| CYP1A2 | >800 |

Data from Kunze et al., 1996.[13]

Detailed Experimental Protocols

Protocol 1: Quantification of Ergosterol Content in Fungal Cells

This protocol is based on the spectrophotometric method described by Arthington-Skaggs et al.[15][16][17]

1. Cell Culture and Treatment:

-

Grow fungal isolates in a suitable broth medium (e.g., RPMI-1640) to mid-log phase.

-

Inoculate fresh medium with the fungal culture to a standardized cell density.

-

Add varying concentrations of this compound to the cultures. Include a drug-free control.

-

Incubate the cultures for a defined period (e.g., 24-48 hours) at an appropriate temperature.

2. Cell Harvesting and Lysis:

-

Harvest the fungal cells by centrifugation.

-

Wash the cell pellet with sterile distilled water.

-

Determine the wet weight of the cell pellet.

-

Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet.

-

Vortex for 1 minute to disrupt the cells.

3. Saponification and Sterol Extraction:

-

Incubate the cell suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

Allow the samples to cool to room temperature.

-

Add a mixture of 1 mL of sterile distilled water and 3 mL of n-heptane.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.

4. Spectrophotometric Analysis:

-

Transfer the n-heptane layer to a clean tube.

-

Scan the absorbance of the n-heptane layer from 240 nm to 300 nm using a spectrophotometer.

-

Ergosterol has a characteristic four-peaked curve, with absorbance maxima at 262, 271, 281.5, and 290 nm.

-

The presence of ergosterol is indicated by this characteristic spectrum. The amount of ergosterol can be calculated based on the absorbance at 281.5 nm and the wet weight of the cell pellet.

Caption: Workflow for quantifying fungal ergosterol content.

Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is a generalized representation based on CLSI M27-A3 guidelines.

1. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 64 µg/mL.

2. Inoculum Preparation:

-

Grow the fungal isolate on an agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.

3. Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubate the plate at 35°C for 24 to 48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

After incubation, visually read the plate.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Conclusion

This compound's antifungal activity is primarily driven by the targeted inhibition of ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity. This primary mechanism triggers a cascade of secondary effects, including alterations to the cell wall and broader metabolic dysregulation, which collectively contribute to its fungistatic action. Understanding these multifaceted interactions is paramount for the continued development of novel antifungal strategies and for optimizing the clinical use of this compound. The provided data, protocols, and diagrams serve as a comprehensive resource for professionals engaged in antifungal research and drug development, offering a detailed perspective on the biochemical consequences of this compound treatment.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Effects of this compound on the secretome, the wall proteome, and wall integrity of the clinical fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Effects of this compound on the sterol and carbohydrate composition of four species of Candida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Effects of this compound on the metabolomic profile of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on the Metabolomic Profile of Candida albicans : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 12. academic.oup.com [academic.oup.com]

- 13. Warfarin-fluconazole. I. Inhibition of the human cytochrome P450-dependent metabolism of warfarin by this compound: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitation of Ergosterol Content: Novel Method for Determination of this compound Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitation of ergosterol content: novel method for determination of this compound susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

Fluconazole's Impact on the Ergosterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of various fungal infections. Its efficacy lies in the specific and potent inhibition of a key enzyme in the fungal cell membrane's ergosterol biosynthesis pathway. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on ergosterol production, and the downstream consequences for fungal cell integrity and signaling. Detailed experimental protocols for the analysis of these effects are also presented to facilitate further research and drug development in this critical area of medical mycology.

Introduction

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] The ergosterol biosynthesis pathway, therefore, represents a prime target for antifungal drug development. This compound selectively targets a critical enzyme in this pathway, leading to a fungistatic effect and, in some cases, fungal cell death.[3][4] Understanding the intricacies of this interaction is paramount for optimizing current therapeutic strategies and overcoming emerging drug resistance.

Mechanism of Action: Inhibition of Lanosterol 14-α-Demethylase

This compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (also known as Erg11p or CYP51).[3][5][6] This enzyme is responsible for the conversion of lanosterol to 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol, a critical step in the multi-enzyme pathway that produces ergosterol.[1]

The this compound molecule, with its triazole ring, binds to the heme iron cofactor within the active site of lanosterol 14-α-demethylase.[5] This binding prevents the enzyme from interacting with its natural substrate, lanosterol, thus halting the demethylation process.[5] The consequence of this inhibition is twofold:

-

Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane.[3]

-

Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14-α-demethylase results in the accumulation of 14-α-methylated sterols, such as lanosterol.[7] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its structure and function.[7] This leads to increased membrane permeability and the malfunction of membrane-associated enzymes.[7]

This compound exhibits a high degree of selectivity for the fungal cytochrome P450 enzyme over its human counterpart, which accounts for its favorable safety profile.[8]

Quantitative Effect of this compound on Ergosterol Content

The inhibitory effect of this compound on ergosterol biosynthesis can be quantified by measuring the ergosterol content of fungal cells after exposure to the drug. The following table summarizes the dose-dependent reduction in ergosterol content in Candida albicans isolates with varying susceptibility to this compound.

| This compound Concentration (µg/mL) | Mean % Reduction in Ergosterol Content (Susceptible Isolates) | Mean % Reduction in Ergosterol Content (Susceptible Dose-Dependent Isolates) | Mean % Reduction in Ergosterol Content (Resistant Isolates) |

| 1 | 72% | 38% | 25% |

| 4 | 84% | 57% | 38% |

| 16 | 95% | 73% | 53% |

| 64 | 100% | 99% | 84% |

| Data compiled from Arthington-Skaggs et al., 1999.[3][6] |

Downstream Effects and Cellular Responses

The disruption of ergosterol homeostasis triggers a cascade of downstream effects and cellular stress responses in fungi.

Alterations in Cell Membrane and Wall Integrity

The depletion of ergosterol and the accumulation of toxic sterol intermediates lead to significant changes in the physical properties of the fungal cell membrane, including increased fluidity and permeability. This can impair the function of membrane-bound proteins involved in nutrient transport and ion homeostasis. The cell wall, which is intrinsically linked to the plasma membrane, also undergoes remodeling, potentially leading to an unmasking of β-glucans, which can be recognized by the host immune system.

Activation of Stress Response Signaling Pathways

Fungi have evolved intricate signaling pathways to respond to cell membrane stress. The inhibition of ergosterol biosynthesis by this compound is a potent stressor that activates transcriptional responses. A key regulator in this process is the transcription factor Upc2 (in Saccharomyces cerevisiae and its homologs in other fungi), which is activated upon ergosterol depletion.[2][9] This leads to the upregulation of genes involved in the ergosterol biosynthesis pathway (ERG genes) in a compensatory response.[2][10] Additionally, genes encoding for drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, are often upregulated, contributing to the development of this compound resistance.[10]

The calcineurin signaling pathway has also been implicated in the response to this compound. This pathway is crucial for maintaining ion homeostasis and cell wall integrity, and its activation can contribute to this compound tolerance and resistance.[11]

Experimental Protocols

Quantification of Ergosterol Content in Yeast

This protocol is adapted from Arthington-Skaggs et al. (1999) and is suitable for determining the ergosterol content in Candida species following this compound treatment.[3][6]

Materials:

-

Yeast culture

-

This compound stock solution

-

Sabouraud Dextrose Broth (or other suitable growth medium)

-

Sterile distilled water

-

25% (w/v) Potassium Hydroxide in 95% ethanol (freshly prepared)

-

n-Heptane

-

Spectrophotometer capable of scanning between 230 and 300 nm

Procedure:

-

Culture Preparation: Inoculate yeast cells into fresh broth containing varying concentrations of this compound (e.g., 0, 1, 4, 16, 64 µg/mL). Incubate at 35°C for 16-24 hours.

-

Cell Harvesting: Harvest the yeast cells by centrifugation. Wash the cell pellet once with sterile distilled water.

-

Saponification: Resuspend the cell pellet in 3 mL of 25% alcoholic potassium hydroxide solution. Vortex vigorously for 1 minute.

-

Incubate the cell suspension in an 80°C water bath for 1 hour.

-

Sterol Extraction: After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the tube.

-

Vortex vigorously for 3 minutes to extract the nonsaponifiable lipids (containing ergosterol).

-

Allow the layers to separate. Transfer the upper heptane layer to a clean glass tube.

-

Spectrophotometric Analysis: Scan the absorbance of the heptane extract from 240 nm to 300 nm.

-

Calculation: Ergosterol content is identified by a characteristic four-peaked curve. The presence of ergosterol and the late sterol intermediate 24(28) dehydroergosterol (DHE) in the extract is determined by the absorbance at 281.5 nm and 230 nm, respectively. The ergosterol content can be calculated as a percentage of the wet weight of the cells using the following equations:

-

% Ergosterol + % 24(28)DHE = [(A281.5 / 290) × F] / pellet weight

-

% 24(28)DHE = [(A230 / 518) × F] / pellet weight

-

% Ergosterol = [% Ergosterol + % 24(28)DHE] - % 24(28)DHE

-

Where F is the factor for dilution in ethanol, and 290 and 518 are the E values (in percent per centimeter) determined for crystalline ergosterol and 24(28)DHE, respectively.

-

Lanosterol 14-α-Demethylase (CYP51) Activity Assay

This protocol provides a general framework for an in vitro reconstitution assay to measure the activity of lanosterol 14-α-demethylase. Specific conditions may need to be optimized based on the source of the enzyme (e.g., recombinant protein, microsomal fractions). This is based on principles described in various studies.[5][12]

Materials:

-

Purified recombinant CYP51 or microsomal preparation containing CYP51

-

Purified NADPH-cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

NADPH (cofactor)

-

Lipid (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine - DLPC) for reconstitution

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound or other inhibitors

-

Quenching solution (e.g., a mixture of organic solvents like ethyl acetate)

-

Analytical system for product detection (e.g., HPLC, GC-MS, or LC-MS)

Procedure:

-

Reconstitution of the Enzyme System:

-

In a reaction tube, combine the purified CYP51, CPR, and lipid in the reaction buffer. The molar ratio of these components should be optimized but is often in the range of 1:2:10 (CYP51:CPR:lipid).

-

Incubate the mixture on ice to allow for the formation of a functional enzyme complex.

-

-

Inhibition Assay:

-

Add this compound or other test inhibitors at desired concentrations to the reconstituted enzyme system.

-

Pre-incubate for a defined period to allow for inhibitor binding.

-

-

Initiation of the Reaction:

-

Add the substrate, lanosterol, to the reaction mixture.

-

Initiate the enzymatic reaction by adding NADPH.

-

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time. The reaction time should be within the linear range of product formation.

-

Termination of the Reaction: Stop the reaction by adding a quenching solution.

-

Product Extraction: Extract the sterols from the reaction mixture using an appropriate organic solvent.

-

Analysis: Analyze the extracted sterols using HPLC, GC-MS, or LC-MS to separate and quantify the substrate (lanosterol) and the product (e.g., 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol).

-

Data Analysis: Calculate the enzyme activity based on the rate of product formation. Determine the inhibitory effect of this compound by comparing the activity in the presence and absence of the inhibitor (e.g., by calculating IC50 values).

Visualizations

Caption: this compound inhibits Lanosterol 14-α-demethylase, disrupting ergosterol biosynthesis.

Caption: A simplified overview of the ergosterol biosynthesis pathway in fungi.

Caption: Workflow for the quantification of cellular ergosterol.

Caption: Signaling pathways activated in response to this compound-induced ergosterol depletion.

Conclusion

This compound's targeted inhibition of lanosterol 14-α-demethylase remains a highly effective strategy for combating fungal infections. The detailed understanding of its mechanism, the quantifiable impact on ergosterol levels, and the resulting cellular stress responses are crucial for the ongoing development of novel antifungal agents and for devising strategies to counteract the growing threat of drug resistance. The experimental protocols provided herein serve as a foundation for researchers to further explore the complex interplay between this compound and the fungal cell.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. longdom.org [longdom.org]

- 5. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of ergosterol content: novel method for determination of this compound susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after this compound Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 10. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

Intrinsic resistance to fluconazole in non-albicans Candida species

An In-Depth Technical Guide to Intrinsic Fluconazole Resistance in Non-Albicans Candida Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a first-generation triazole, has been a cornerstone of antifungal therapy. However, its efficacy is increasingly challenged by the rise of non-albicans Candida species exhibiting intrinsic resistance. This guide provides a comprehensive overview of the core molecular mechanisms underpinning this resistance in key species such as Candida krusei, Candida glabrata, and the emerging multidrug-resistant pathogen, Candida auris. We delve into the genetic and biochemical pathways, present quantitative data on resistance levels, detail relevant experimental protocols, and visualize the complex signaling networks involved. Understanding these intrinsic defense strategies is paramount for the development of novel antifungal agents and for optimizing clinical treatment protocols.

Core Mechanisms of Intrinsic this compound Resistance

is a multifactorial phenomenon, not attributable to a single mechanism but rather a convergence of several key cellular strategies.[1][2] These mechanisms can be broadly categorized as:

-

Alterations in the Drug Target: Modifications to the primary target of this compound, the lanosterol 14-α-demethylase enzyme (encoded by the ERG11 gene), can reduce the drug's binding affinity.[1][3][4][5]

-

Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters actively expels this compound from the cell, preventing it from reaching its target.[6][7][8][9]

-

Transcriptional Regulation: Mutations in transcription factors that regulate the expression of genes involved in ergosterol biosynthesis and efflux pump activity are crucial in mediating resistance.[7][9]

-

Ergosterol Biosynthesis Pathway Alterations: Changes in the ergosterol biosynthesis pathway can compensate for the effects of this compound.[1][4][10]

-

Stress Response Pathways: Cellular stress responses can contribute to tolerance and the development of resistance to this compound.[11][12][13]

Species-Specific Resistance Profiles

Candida krusei

Candida krusei is considered intrinsically resistant to this compound.[1][2] This inherent resistance is primarily due to the reduced susceptibility of its Erg11p to the inhibitory effects of this compound.[5][14][15] Studies have shown that the 14α-demethylase activity in C. krusei is 16- to 46-fold more resistant to this compound inhibition compared to that of susceptible C. albicans.[5][14] While alterations in the drug target are the principal mechanism, overexpression of efflux pumps, such as CkAbc1p, may also play a contributing role in some isolates.[9][16]

Candida glabrata

Candida glabrata exhibits high rates of acquired resistance to this compound, and some level of intrinsic resistance is also recognized.[6][17][18] A primary mechanism of resistance in C. glabrata is the overexpression of efflux pumps, particularly the ABC transporters CgCdr1p, CgCdr2p (PDH1), and CgSnq2p.[6][8][9][19] The upregulation of these transporters is often driven by gain-of-function mutations in the transcription factor CgPdr1p.[9] Unlike other Candida species, mutations in ERG11 are a less common cause of this compound resistance in C. glabrata.[1]

Candida auris

Candida auris is an emerging pathogen of global concern due to its frequent multidrug resistance, including high rates of intrinsic or rapidly acquired resistance to this compound.[1][3][20] Resistance in C. auris is multifactorial and includes:

-

ERG11 Mutations: Point mutations in the ERG11 gene, such as Y132F and K143R, are strongly associated with this compound resistance.[1][3][21]

-

Efflux Pump Overexpression: Increased expression of ABC and MFS transporters, including CDR1, contributes to reduced intracellular this compound concentrations.[3][20][21][22]

-

Biofilm Formation: The ability of C. auris to form biofilms can also contribute to its reduced susceptibility to antifungal agents.[23]

Quantitative Data on this compound Resistance

The following tables summarize the reported this compound resistance rates and Minimum Inhibitory Concentration (MIC) ranges for key non-albicans Candida species.

Table 1: this compound Resistance Rates in Non-Albicans Candida Species

| Species | This compound Resistance Rate (%) | Reference(s) |

| Candida glabrata | 11-13 | [1] |

| Candida krusei | Intrinsically Resistant | [1][2] |

| Candida auris | Up to 93 | [1][20][24] |

| Candida parapsilosis | 2-6 | [1] |

| Candida tropicalis | 4-9 | [1] |

Table 2: this compound MIC Ranges for Non-Albicans Candida Species

| Species | This compound MIC Range (mg/L) | Reference(s) |

| Candida glabrata | MIC >64 (Resistant) | [17] |

| Candida krusei | >64 | [25] |

| Candida auris | 4 to >256 | [26] |

| Candida parapsilosis | Varies, resistance is uncommon | |

| Candida tropicalis | Varies, resistance is emerging |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/M60)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

96-well microtiter plates.

-

Antifungal agent stock solution (e.g., this compound).

-

Candida isolate to be tested.

-

Spectrophotometer or microplate reader.

-

Incubator (35°C).

Procedure:

-

Inoculum Preparation:

-

Subculture the Candida isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 256 mg/L.

-

Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the antifungal agent that causes a significant diminution (≥50% inhibition) of growth compared to the growth control.

-

Growth can be assessed visually or by using a microplate reader at 530 nm.

-

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the expression levels of genes associated with this compound resistance, such as ERG11 and efflux pump genes.

Materials:

-

Candida cells grown with and without this compound.

-

RNA extraction kit.

-

Reverse transcriptase and cDNA synthesis kit.

-

qRT-PCR master mix (e.g., SYBR Green).

-

Gene-specific primers for the target gene (e.g., CDR1) and a housekeeping gene (e.g., ACT1).

-

qRT-PCR instrument.

Procedure:

-

RNA Extraction:

-

Harvest Candida cells from liquid culture by centrifugation.

-

Extract total RNA using a commercial kit following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Set up the qRT-PCR reaction with the cDNA template, gene-specific primers, and qRT-PCR master mix.

-

Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

-

Gene Knockout Construction: CRISPR-Cas9 Method

This protocol provides a general framework for creating gene knockouts in non-albicans Candida species using CRISPR-Cas9 technology.[27][28][29][30][31]

Materials:

-

Candida strain to be modified.

-

Plasmid expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest.

-

A repair template with homology arms flanking a selectable marker (e.g., SAT1).

-

Transformation reagents (e.g., lithium acetate, PEG).

-

Selective growth medium.

Procedure:

-

gRNA Design and Plasmid Construction:

-

Design a gRNA specific to the target gene.

-

Clone the gRNA sequence into a Cas9-expressing plasmid.

-

-

Repair Template Construction:

-

Amplify the upstream and downstream flanking regions (homology arms) of the target gene.

-

Fuse the homology arms to a selectable marker gene via PCR.

-

-

Transformation:

-

Transform the Candida cells with the Cas9-gRNA plasmid and the repair template using a suitable transformation protocol (e.g., electroporation or lithium acetate method).

-

-

Selection and Verification:

-

Plate the transformed cells on a selective medium to isolate transformants that have integrated the selectable marker.

-

Verify the gene knockout by PCR using primers that bind outside the integrated cassette and within the cassette.

-

Confirm the absence of the target gene transcript by qRT-PCR.

-

Visualization of Signaling Pathways and Workflows

Ergosterol Biosynthesis Pathway and Azole Action

// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="14-α-methylated sterols", fillcolor="#FBBC05", fontcolor="#202124"]; ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; erg11 [label="Erg11p (Lanosterol\n14-α-demethylase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; membrane [label="Fungal Cell Membrane", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges acetyl_coa -> squalene [label="Multiple steps"]; squalene -> lanosterol; lanosterol -> erg11 [dir=none]; erg11 -> intermediate; intermediate -> ergosterol [label="Multiple steps"]; this compound -> erg11 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; ergosterol -> membrane [label="Incorporation"]; }

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Efflux Pump-Mediated Resistance

// Edges efflux_pump -> fluconazole_out [label="Expulsion"]; atp -> efflux_pump [label="Energy"]; extracellular -> fluconazole_in [style=invis]; }

Caption: Mechanism of this compound efflux by ABC transporters.

Transcriptional Regulation of Resistance in C. glabrata

// Nodes this compound [label="this compound Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pdr1 [label="Pdr1p (Transcription Factor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; c_pdr1 [label="CgPDR1 Gene", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c_cdr1 [label="CgCDR1 Gene", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c_cdr2 [label="CgCDR2 Gene", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cdr1_protein [label="CgCdr1p", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; cdr2_protein [label="CgCdr2p", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; resistance [label="this compound Resistance", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> pdr1 [label="Activates"]; pdr1 -> c_cdr1 [label="Upregulates Transcription"]; pdr1 -> c_cdr2 [label="Upregulates Transcription"]; c_cdr1 -> cdr1_protein [label="Translation"]; c_cdr2 -> cdr2_protein [label="Translation"]; cdr1_protein -> resistance; cdr2_protein -> resistance; }

Caption: Regulation of efflux pump expression by Pdr1p in C. glabrata.

Experimental Workflow for Gene Knockout

// Nodes start [label="Start: Select Target Gene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; design [label="Design gRNA and\nRepair Template"]; construct [label="Construct Cas9-gRNA Plasmid\nand Repair Template"]; transform [label="Co-transform Candida Cells"]; select [label="Select Transformants on\nSelective Medium"]; verify [label="Verify Knockout by PCR\nand qRT-PCR"]; end [label="End: Confirmed Knockout Strain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> design; design -> construct; construct -> transform; transform -> select; select -> verify; verify -> end; }

Caption: A generalized workflow for CRISPR-Cas9 mediated gene knockout in Candida.

Future Directions and Drug Development Implications

The intrinsic resistance mechanisms in non-albicans Candida species pose a significant challenge to current antifungal therapies. A deeper understanding of these mechanisms is crucial for the development of new therapeutic strategies. Future research should focus on:

-

Novel Drug Targets: Identifying novel targets within the resistance pathways, such as the transcription factors that regulate efflux pump expression or components of the stress response pathways.

-

Combination Therapies: Investigating the synergistic effects of combining this compound with inhibitors of efflux pumps or other resistance mechanisms.

-

Next-Generation Azoles: Developing new azole antifungals with improved binding affinity to the Erg11p of resistant species.

-

Rapid Diagnostics: Creating diagnostic tools for the rapid identification of resistant species and the detection of specific resistance markers.

By elucidating the intricate molecular basis of intrinsic this compound resistance, the scientific community can pave the way for the development of more effective and durable antifungal therapies to combat the growing threat of resistant Candida infections.

References

- 1. dovepress.com [dovepress.com]

- 2. Intrinsic Resistance | MI [microbiology.mlsascp.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Mechanism of Increased this compound Resistance in Candida glabrata during Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Resistance Associated with Drug Efflux and Increased Transcription of a Drug Transporter Gene, PDH1, in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Parallel evolution of this compound resistance and tolerance in Candida glabrata [frontiersin.org]

- 12. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. P008 Molecular mechanisms associated with this compound resistance and genetic diversity in clinical Candida krusei isolates from North India - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound-Resistant Candida glabrata Bloodstream Isolates, South Korea, 2008–2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial-Resistant Invasive Candidiasis | Candidiasis | CDC [cdc.gov]

- 19. biotechmedjournal.com [biotechmedjournal.com]

- 20. This compound resistant Candida auris clinical isolates have increased levels of cell wall chitin and increased susceptibility to a glucosamine-6-phosphate synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alliedacademies.org [alliedacademies.org]

- 22. Antifungal Resistance in Candida auris: Molecular Determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]

- 25. Frontiers | The A756T Mutation of the ERG11 Gene Associated With Resistance to Itraconazole in Candida Krusei Isolated From Mycotic Mastitis of Cows [frontiersin.org]

- 26. journals.asm.org [journals.asm.org]

- 27. Use of RNA-Protein Complexes for Genome Editing in Non-albicans Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. journals.asm.org [journals.asm.org]

- 30. Development of a Gene Knockout System in Candida parapsilosis Reveals a Conserved Role for BCR1 in Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | CRISPR-Based Genetic Manipulation of Candida Species: Historical Perspectives and Current Approaches [frontiersin.org]

Genetic Basis of Fluconazole Susceptibility in Cryptococcus neoformans: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cryptococcus neoformans, an opportunistic fungal pathogen, is a primary cause of life-threatening meningoencephalitis, particularly in immunocompromised individuals. Fluconazole, a triazole antifungal, is a cornerstone of therapy, but the emergence of resistance presents a significant clinical challenge. Understanding the genetic underpinnings of this compound susceptibility and resistance is critical for the development of novel therapeutic strategies and molecular diagnostics. This guide provides a comprehensive overview of the key molecular mechanisms governing this compound activity in C. neoformans, including drug target alterations, efflux pump activity, large-scale genomic changes, and the role of crucial signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a resource for the scientific community.

Core Mechanisms of this compound Action and Resistance

This compound functions by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] Disruption of ergosterol synthesis compromises membrane integrity and function, leading to fungistatic activity against C. neoformans.[1][2] Resistance to this compound is multifactorial, arising from several distinct yet sometimes complementary genetic alterations.

Alterations in the Drug Target: The ERG11 Gene

The most direct mechanism of resistance involves modifications to the ERG11 gene, which either reduce the affinity of the Erg11 protein for this compound or increase the amount of the target enzyme.

-

Point Mutations: Specific point mutations in the ERG11 coding sequence can alter the amino acid sequence of the drug-binding pocket, thereby reducing the efficacy of this compound. While relatively rare in clinical isolates compared to other fungi, mutations such as those leading to G484S and Y145F substitutions have been identified and proven to confer high-level this compound resistance.[1][3][4][5] The Y145F mutation, for instance, was shown to be sufficient to cause high resistance to this compound and voriconazole, while paradoxically increasing susceptibility to itraconazole and posaconazole.[3][4]

-

Gene Overexpression: Increased expression of ERG11 can titrate the drug, requiring higher concentrations to achieve effective inhibition of ergosterol synthesis. This overexpression is often a consequence of broader genomic changes, such as aneuploidy.[5][6]

Drug Efflux Pumps: The Central Role of AFR1

Active transport of this compound out of the fungal cell is a major mechanism of resistance. This process is mediated by ATP-binding cassette (ABC) transporters.

-

Afr1: The ABC transporter encoded by the AFR1 gene is the major drug efflux pump responsible for this compound resistance in both C. neoformans and C. gattii.[7][8][9] Deletion of AFR1 results in hypersusceptibility to this compound, while its overexpression leads to significant in vitro and in vivo resistance.[7][10] Upregulation of AFR1 is a common response to this compound exposure.[7][9]

-

Other Transporters: While AFR1 is the primary efflux pump, other transporters like AFR2 and MDR1 may play an augmenting role.[7][9] Deletion of all three genes can lead to a further increase in this compound susceptibility compared to the single AFR1 deletion.[7]

Large-Scale Genomic Alterations and Adaptive Resistance

Beyond single-gene mutations, C. neoformans can adapt to this compound pressure through dynamic and often transient changes to its chromosome structure.

Aneuploidy and Chromosome 1 Disomy

Aneuploidy, the state of having an abnormal number of chromosomes, is a key mechanism for acquiring rapid and reversible this compound resistance.[5][11]

-